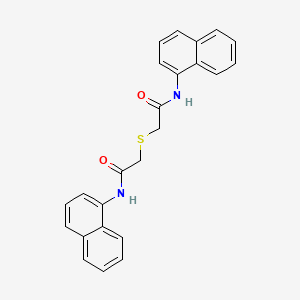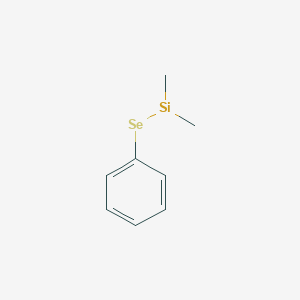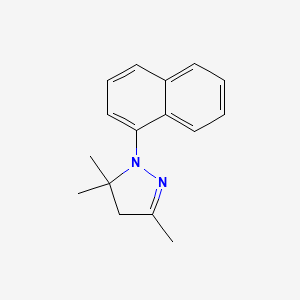![molecular formula C9H8Cl2N2O6S B14586657 N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine CAS No. 61497-15-2](/img/structure/B14586657.png)
N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine is an organic compound characterized by its unique chemical structure, which includes a dichloromethanesulfonyl group, a nitrophenyl group, and a glycine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the dichloromethanesulfonyl group through sulfonylation reactions. The final step involves the coupling of the modified aromatic compound with glycine under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound on a large scale.
化学反应分析
Types of Reactions
N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichloromethanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine include:
- N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]alanine
- N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]valine
- N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]leucine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
61497-15-2 |
|---|---|
分子式 |
C9H8Cl2N2O6S |
分子量 |
343.14 g/mol |
IUPAC 名称 |
2-[4-(dichloromethylsulfonyl)-2-nitroanilino]acetic acid |
InChI |
InChI=1S/C9H8Cl2N2O6S/c10-9(11)20(18,19)5-1-2-6(12-4-8(14)15)7(3-5)13(16)17/h1-3,9,12H,4H2,(H,14,15) |
InChI 键 |
RAVDALAYQJOABH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)[N+](=O)[O-])NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)


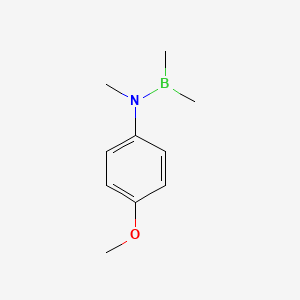
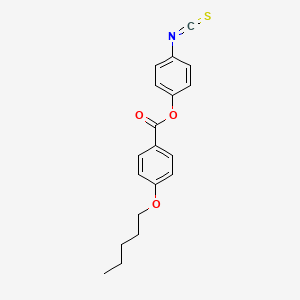
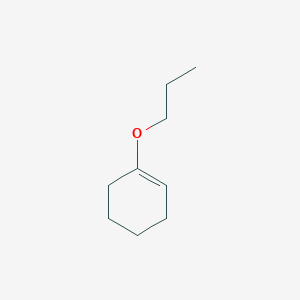
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
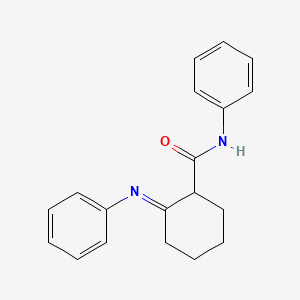
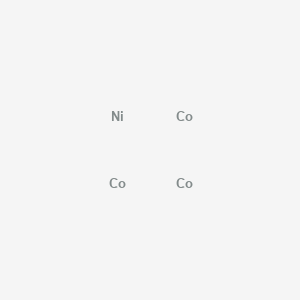
![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
